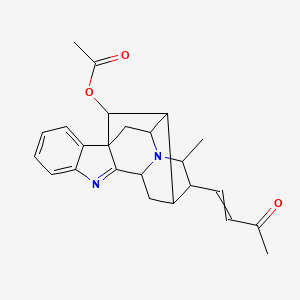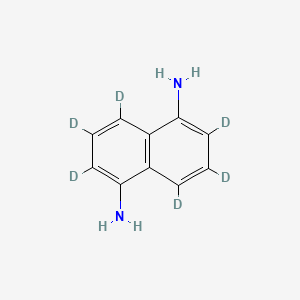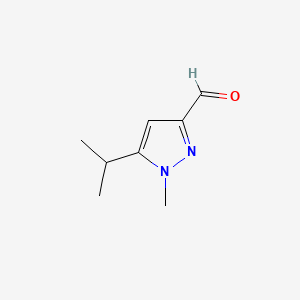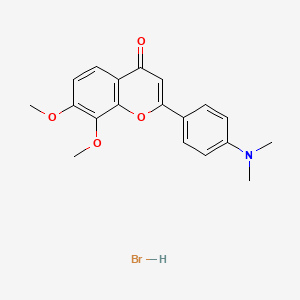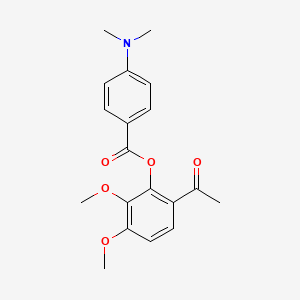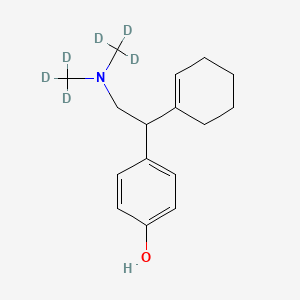
rac Dehydro-O-desmethyl Venlafaxine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac Dehydro-O-desmethyl Venlafaxine-d6” is a labelled version of rac Dehydro-O-desmethyl Venlafaxine, an impurity of Venlafaxine . Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant . It affects serotonergic transmission, noradrenergic systems, and dopaminergic neurotransmission depending on the dosage . Venlafaxine is commonly used to treat depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H17D6NO . The InChI is InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 251.40 . It appears as a white solid .Wissenschaftliche Forschungsanwendungen
Präklinische Pharmakokinetische Studien
rac Dehydro-O-desmethyl Venlafaxine-d6: wird in präklinischen pharmakokinetischen (PK) Studien verwendet, um das Verhalten von Medikamenten in Tiermodellen zu verstehen, bevor sie an Menschen getestet werden . Diese Studien liefern Einblicke in die Resorptionsraten, die Verteilung, den Metabolismus und die Eliminationsmechanismen von Medikamenten.
Antidepressiva-Wirksamkeit
Als ein wichtiger aktiver Metabolit von Venlafaxin spielt This compound eine entscheidende Rolle in der Forschung, die sich auf die Behandlung von Depressionserkrankungen konzentriert . Es hilft bei der Bewertung der Wirksamkeit von Serotonin-Noradrenalin-Wiederaufnahmehemmern (SNRIs) und ihrer Auswirkungen auf verschiedene Arten von Depressionen.
Optimierung des Syntheseverfahrens
Forschung zur Optimierung des Syntheseverfahrens von This compound trägt zur Entwicklung effizienterer und umweltfreundlicherer Produktionsmethoden bei . Dazu gehört die Verbesserung der Ausbeute und Reinheit des Endprodukts, was für die Gewährleistung der Arzneimittelsicherheit und -wirksamkeit unerlässlich ist.
Verbesserung der Qualitätsstandards
This compound: spielt auch eine zentrale Rolle bei der Verbesserung der Qualitätsstandards von Arzneimitteln . Durch die Festlegung hoher Reststandards für genotoxische Verunreinigungen (GIs) können Forscher die Arzneimittelsicherheit verbessern und potenzielle Risiken für Patienten minimieren.
Oral fest-dosierte Retardformen
Diese Verbindung ist ein wichtiges Instrument für die Prüfung von oral fest-dosierten Retardformen wie Tabletten und Kapseln . Es unterstützt die präklinische Bewertung von Arzneistoff-Freisetzungsprofilen, die entscheidend sind, um Dosierungsformen zu gestalten, die die gewünschten klinischen Ergebnisse erzielen.
Anwendungen der Grünen Chemie
Die Forschung mit This compound erstreckt sich auch auf Anwendungen der Grünen Chemie . Es unterstützt die Entdeckung neuer Synthesestrategien, die die Atombilanz, geringe Umweltverschmutzung und hohe Betriebssicherheit priorisieren.
Wirkmechanismus
Target of Action
The primary target of rac Dehydro-O-desmethyl Venlafaxine-d6 is the serotonin-norepinephrine reuptake system . This compound is an impurity of Venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain . This results in enhanced serotonergic and noradrenergic transmission . The effects on dopaminergic neurotransmission vary depending on the dosage .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the brain can affect various biochemical pathways. These neurotransmitters are involved in mood regulation, and their increased availability can help alleviate symptoms of depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Venlafaxine, given their structural similarity. This includes enhanced serotonergic and noradrenergic transmission, which can help alleviate symptoms of various mental health disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stable isotope-labeled compounds like this one are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .
Biochemische Analyse
Biochemical Properties
Rac Dehydro-O-desmethyl Venlafaxine-d6 plays a significant role in biochemical reactions due to its structural similarity to Venlafaxine. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the serotonin and norepinephrine transporters, where it inhibits the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This interaction is crucial for its antidepressant effects. Additionally, this compound may interact with cytochrome P450 enzymes, which are involved in its metabolism and biotransformation .
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. It affects cell signaling pathways by modulating the levels of serotonin and norepinephrine, which are critical for neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism, promoting antidepressant effects. In non-neuronal cells, this compound may also impact cellular functions through its interactions with cytochrome P450 enzymes, affecting the metabolism of other compounds .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serotonin and norepinephrine transporters. By inhibiting these transporters, it prevents the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This inhibition enhances neurotransmission and contributes to its antidepressant effects. Additionally, this compound may inhibit or activate certain cytochrome P450 enzymes, influencing its own metabolism and the metabolism of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time Its stability and degradation are crucial factors that influence its long-term effects on cellular function Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antidepressant effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, such as alterations in cardiovascular function or liver enzyme activity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze its biotransformation into various metabolites, which may have different biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other drugs or compounds that interact with the same enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in certain tissues. The localization and accumulation of this compound can influence its biological activity and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cytochrome P450 enzymes in the endoplasmic reticulum can influence its metabolism and the metabolism of other compounds. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-[2-[bis(trideuteriomethyl)amino]-1-(cyclohexen-1-yl)ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCZNCWNSMBGJC-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1=CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
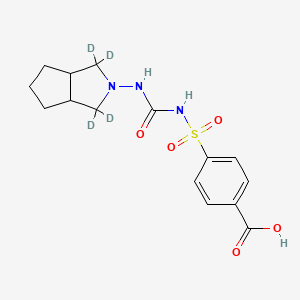
![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)

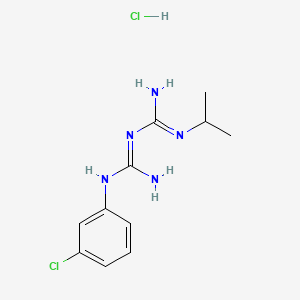
![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)
